t-Boc-N-amido-PEG6-Amine

Catalog No.
S544704
CAS No.
1091627-77-8
M.F
C19H40N2O8
M. Wt
424.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Boc-N-amido-PEG6-Amine

CAS Number

1091627-77-8

Product Name

t-Boc-N-amido-PEG6-Amine

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C19H40N2O8

Molecular Weight

424.54

InChI

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22)

InChI Key

HYSRAUNKYCBBFY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG6-amine

Description

The exact mass of the compound t-Boc-N-amido-PEG6-Amine is 424.2785 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

t-Boc-N-amido-PEG6-Amine consists of four key components:

  • t-Boc Protecting Group (tert-Butyloxycarbonyl): This bulky group protects a primary amine, allowing for selective modification of other functional groups in the molecule. Under mild acidic conditions, the t-Boc group can be removed to reveal a free amine [].
  • Amide Bond: This stable linkage connects the t-Boc group to the PEG spacer.
  • Polyethylene Glycol (PEG) Spacer (6 units): This hydrophilic chain increases the water solubility of the molecule. The number 6 indicates the average number of ethylene glycol units in the PEG spacer [].
  • Terminal Primary Amine: This reactive group allows for conjugation with various biomolecules containing carboxylic acids, aldehydes, or activated NHS esters [].

These combined properties make t-Boc-N-amido-PEG6-Amine a valuable tool for researchers working in various fields.

Applications

  • Bioconjugation: t-Boc-N-amido-PEG6-Amine is commonly used to attach peptides, proteins, drugs, and other biomolecules to surfaces or other biomolecules [, ]. The terminal amine reacts with functional groups on the target molecule, forming a stable covalent bond. The PEG spacer improves the solubility and stability of the conjugated biomolecule [].
  • Drug Delivery: The PEGylation of drugs using t-Boc-N-amido-PEG6-Amine can enhance their pharmacokinetic properties. PEGylation can improve water solubility, reduce immunogenicity, and prolong circulation time in the body [].
  • Surface Modification: Biomaterials like nanoparticles or surfaces can be functionalized with t-Boc-N-amido-PEG6-Amine to improve their biocompatibility and reduce non-specific protein adsorption [].

t-Butyloxycarbonyl-N-amido-polyethylene glycol 6-amine is a derivative of polyethylene glycol featuring both an amino group and a t-butyloxycarbonyl (Boc) protected amino group. This compound is characterized by its hydrophilic polyethylene glycol spacer, which enhances its solubility in aqueous environments. The presence of the amino group allows for reactivity with various functional groups, including carboxylic acids and activated N-hydroxysuccinimide esters, making it a versatile building block in chemical synthesis and bioconjugation applications .

Chemical Properties

  • Molecular Formula: C19H40N2O8
  • Molecular Weight: 424.5 g/mol
  • CAS Number: 1091627-77-8
  • Purity: ≥95%
  • Storage Conditions: -20 °C

Due to its functional groups:

  • Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form stable amide bonds, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .
  • Deprotection Reactions: The Boc group can be removed under mild acidic conditions, yielding the free amine for further functionalization or conjugation .
  • Substitution Reactions: The amino group can also undergo nucleophilic substitution reactions with electrophiles such as aldehydes and ketones .

While specific biological activities of t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine are not extensively documented, its structure suggests potential applications in drug delivery and bioconjugation. The hydrophilic nature of the polyethylene glycol component may enhance the solubility and bioavailability of conjugated drugs, while the reactive amino group allows for targeted delivery mechanisms.

The synthesis of t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine typically involves the following steps:

  • Polymerization of Ethylene Oxide: The polyethylene glycol backbone is synthesized through the polymerization of ethylene oxide.
  • Introduction of Amino Groups: An amino group is introduced via reaction with an appropriate amine.
  • Boc Protection: The amino group is then protected using t-butyloxycarbonyl chloride in a suitable solvent to yield the final product .

t-Butyloxycarbonyl-N-amido-polyethylene glycol 6-amine has several applications:

  • Drug Delivery Systems: Its ability to enhance solubility makes it suitable for formulating drug delivery systems.
  • Bioconjugation: It serves as a linker in bioconjugation processes, allowing for the attachment of drugs or biomolecules to surfaces or carriers.
  • Research Reagent: It is used in various chemical biology applications for synthesizing peptide conjugates .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine, each with unique properties:

Compound NameStructure FeaturesUnique Aspects
t-Butyloxycarbonyl-N-amido-polyethylene glycol 11-amineLonger polyethylene glycol chainIncreased hydrophilicity and solubility
N-(t-butyl ester)-polyethylene glycol 2-aminoContains a t-butyl ester instead of BocDifferent reactivity profile due to ester functionality
N,N-Bis(PEG2-alkyne)-N-amido-polyethylene glycol 2-thiolContains alkyne and thiol functionalitiesUseful in click chemistry applications

These compounds demonstrate varying degrees of hydrophilicity, reactivity, and application potential, highlighting the unique versatility of t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine in synthetic chemistry and biomedicine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

424.2785

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

22-Amino-5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid 1,1-dimethylethyl ester

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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